REACTION_CXSMILES
|
C[C:2]1[S:6][C:5]([CH2:7]CCCN)=[N:4][N:3]=1.C([N:14]([CH2:17][CH3:18])CC)C.[CH:19]1([C:22](Cl)=[O:23])[CH2:21][CH2:20]1.[CH:25]1C=CC=C[CH:26]=1>>[CH2:17]([N:14]([C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1)[C:22]([CH:19]1[CH2:21][CH2:20]1)=[O:23])[CH2:18][CH2:25][CH3:26]
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Name
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N-(5-methyl-1,3,4-thiadiazol-2-yl)butylamine
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Quantity
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1.7 g
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Type
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reactant
|
Smiles
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CC1=NN=C(S1)CCCCN
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Name
|
|
Quantity
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1.53 mL
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
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C1(CC1)C(=O)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 20 hours
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Duration
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20 h
|
Type
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CUSTOM
|
Details
|
The solution was then evaporated to dryness
|
Type
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ADDITION
|
Details
|
the residue treated with ether
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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WASH
|
Details
|
The solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallised from petrol ether (40°-60° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(C(=O)C1CC1)C=1SC(=NN1)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |